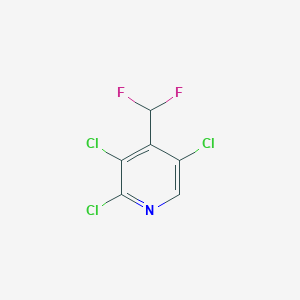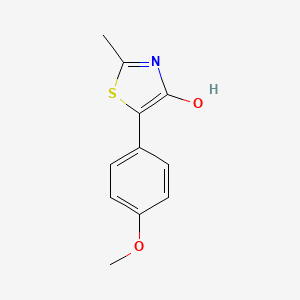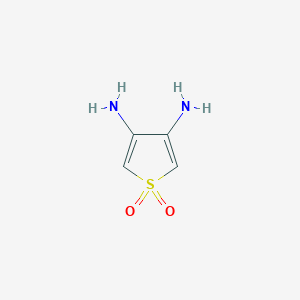
3,4-Diaminothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diaminothiophene 1,1-dioxide is a heterocyclic compound that features a thiophene ring with two amino groups at the 3 and 4 positions and a dioxide group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
3,4-Diaminothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, the oxidation of 3,4-diaminothiophene using hydrogen peroxide or other oxidizing agents can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions
3,4-Diaminothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
科学研究应用
3,4-Diaminothiophene 1,1-dioxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-diaminothiophene 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of amino groups allows for interactions with various biological targets, while the dioxide group can participate in redox reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
3,4-Dibromothiophene 1,1-dioxide: Similar structure but with bromine atoms instead of amino groups.
2,5-Diaminothiophene 1,1-dioxide: Differing positions of amino groups.
Thiophene 1,1-dioxide: Lacks amino groups, simpler structure.
Uniqueness
3,4-Diaminothiophene 1,1-dioxide is unique due to the presence of both amino and dioxide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C4H6N2O2S |
|---|---|
分子量 |
146.17 g/mol |
IUPAC 名称 |
1,1-dioxothiophene-3,4-diamine |
InChI |
InChI=1S/C4H6N2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H,5-6H2 |
InChI 键 |
OSKDFFLDIHVXCE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CS1(=O)=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



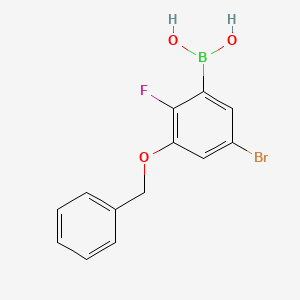
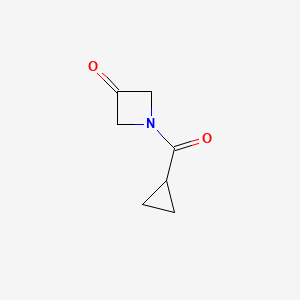

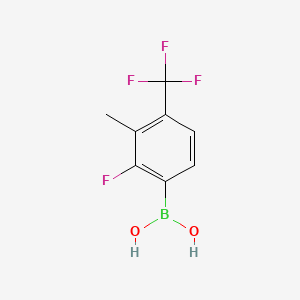
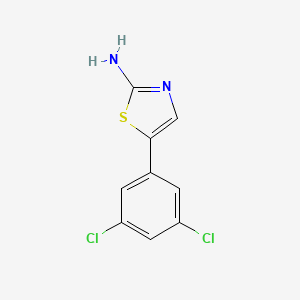
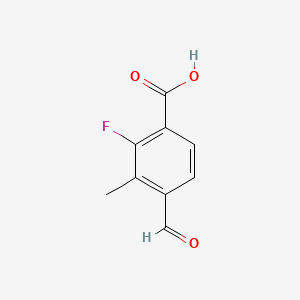
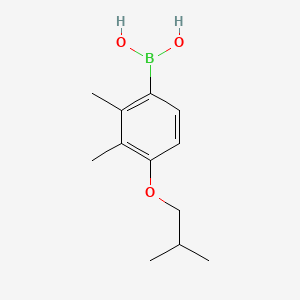
![3-(2-Bromo-7-oxo-4,5-dihydrofuro[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14023063.png)
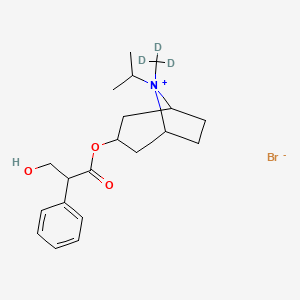
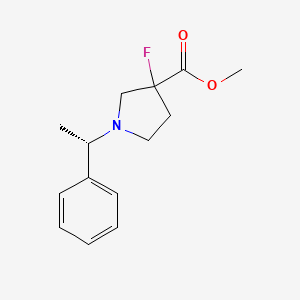
![4-{[(2,4,6-Trimethylphenyl)sulfanyl]methyl}morpholine](/img/structure/B14023102.png)
